1-Chloro-3-nitropropane

Catalog No.
S1518961
CAS No.
16694-52-3
M.F
C3H6ClNO2
M. Wt
123.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-3-nitropropane

CAS Number

16694-52-3

Product Name

1-Chloro-3-nitropropane

IUPAC Name

1-chloro-3-nitropropane

Molecular Formula

C3H6ClNO2

Molecular Weight

123.54 g/mol

InChI

InChI=1S/C3H6ClNO2/c4-2-1-3-5(6)7/h1-3H2

InChI Key

ZMEJRPKJAMJHCX-UHFFFAOYSA-N

SMILES

C(C[N+](=O)[O-])CCl

Synonyms

1-chloro-3-nitro-propane

Canonical SMILES

C(C[N+](=O)[O-])CCl

The exact mass of the compound 1-Chloro-3-nitropropane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17666. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Chloro-3-nitropropane (CAS: 16694-52-3) is a versatile bifunctional organic compound featuring a terminal chloro group and a terminal nitro group on a propane backbone. This structure allows it to serve as a key synthetic intermediate, or 'synthon', for introducing the 3-nitropropyl moiety into more complex molecules. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the nitro group can be reduced to an amine or used in various C-C bond-forming reactions, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and heterocyclic compounds.

Direct substitution of 1-Chloro-3-nitropropane with its bromo or iodo analogs (e.g., 1-Bromo-3-nitropropane) is often unviable in established synthetic routes without significant process re-development. The carbon-halogen bond strength follows the order C-Cl > C-Br > C-I. This fundamental difference dictates reaction kinetics and selectivity; the less reactive C-Cl bond allows for transformations at the nitro group or other molecular sites while preserving the chloro- functional group for a subsequent, specific step. Using a more reactive bromo- or iodo- analog can lead to premature substitution, cyclization, or other side reactions, compromising yield and purity. Therefore, specifying the chloro- derivative is critical for reproducibility in multi-step syntheses where controlled, sequential reactivity is paramount.

Controlled Reactivity: Enabling Selective Intramolecular Cyclization

In the synthesis of nitrocyclopropane, the choice of halide is critical for enabling the desired intramolecular cyclization. A 1973 patent demonstrates that while 3-iodo-1-nitropropane readily undergoes ring closure, 3-chloro-1-nitropropane was previously reported to give only a 10% yield under the best conditions. However, the patent established a high-yield process specifically for 1-chloro-3-nitropropane by using a polar, aprotic solvent like dimethyl sulfoxide (DMSO). This highlights a key procurement differentiator: the chloro-analog's stability allows for a robust, controllable process window that avoids the high reactivity and potential side reactions of iodo- or bromo- analogs, which might cyclize prematurely or under less desirable conditions.

Evidence DimensionYield in Nitrocyclopropane Synthesis
Target Compound DataHigh yield (e.g., 52% in one example) under optimized conditions (base + polar aprotic solvent).
Comparator Or Baseline1-Chloro-3-nitropropane (previous methods): 10% yield. 3-Iodo-1-nitropropane: Readily cyclizes but is a different precursor requiring an extra synthetic step from the chloro-analog.
Quantified Difference>5-fold yield improvement over previous methods for the chloro-analog.
ConditionsReaction with a base (e.g., Potassium Carbonate) in a polar, aprotic solvent (e.g., DMSO) at 100°C.

For processes requiring controlled cyclization, the specific combination of 1-chloro-3-nitropropane and optimized solvent conditions provides a viable, high-yield route that may not be achievable with more reactive halides.

Precursor Suitability: Specified Starting Material in Pharmaceutical Manufacturing

The synthesis of the muscle relaxant Dantrolene, a critical therapeutic for malignant hyperthermia, relies on the alkylation of 1-aminohydantoin. Process chemistry often specifies an exact starting material to ensure reproducibility and adhere to validated manufacturing protocols. While not providing a direct yield comparison, foundational patents describing Dantrolene and related compounds list various halo-precursors, but the development of stable, injectable formulations underscores the importance of a well-defined and consistent synthetic route. Procuring 1-chloro-3-nitropropane ensures adherence to established pathways for such pharmaceutical targets, where substitution with a bromo- or iodo- analog would constitute a significant process deviation requiring re-validation.

Evidence DimensionProcess Adherence & Validation
Target Compound DataServes as a key building block for the synthesis of Dantrolene and related hydantoin derivatives as specified in relevant patents.
Comparator Or BaselineAlternative halides (e.g., 1-bromo-3-nitropropane).
Quantified DifferenceQualitative but critical: Use of the specified chloro- precursor avoids process deviation and re-validation costs in a regulated manufacturing environment.
ConditionsSynthesis of 1-[5-(nitrophenyl)furfurylidene]aminohydantoin derivatives, precursors to Dantrolene.

In regulated industries like pharmaceuticals, using the exact, specified precursor avoids the significant time and cost associated with process re-validation, making it the low-risk procurement choice.

Gateway to γ-Amino Acids: Stable Precursor for Amine Synthesis

1-Chloro-3-nitropropane serves as a stable precursor for γ-nitro compounds that can be readily converted to valuable γ-amino acids (GABA) and their derivatives. These are important in medicinal chemistry, for example, as building blocks for peptide-based foldamers. The synthesis involves nucleophilic substitution of the chloride with a carbon nucleophile, followed by reduction of the nitro group. While more reactive precursors like 1-bromo-3-nitropropane could also be used, the chloro-analog offers a balance of sufficient reactivity with enhanced shelf-life and often lower procurement cost, making it a practical choice for large-scale synthesis where starting material stability and cost are primary concerns.

Evidence DimensionPrecursor for γ-Amino Acid Synthesis
Target Compound DataEnables synthesis of γ-nitro intermediates which are subsequently reduced to γ-amino acids.
Comparator Or Baseline1-Bromo-3-nitropropane or 1-Iodo-3-nitropropane.
Quantified DifferenceQualitative trade-off: The chloro-analog provides superior stability and cost-effectiveness compared to the higher reactivity of bromo/iodo analogs.
ConditionsNucleophilic substitution followed by nitro group reduction (e.g., hydrogenation).

This compound provides a cost-effective and stable entry point for the synthesis of the γ-amino acid scaffold, a high-value motif in drug discovery and materials science.

Established Pharmaceutical Ingredient (API) Synthesis

Ideal for use in validated, multi-step syntheses of active pharmaceutical ingredients like Dantrolene, where adherence to a specific, established process using the chloro-precursor is required to ensure regulatory compliance and batch-to-batch reproducibility.

Synthesis of Heterocycles Requiring Controlled Cyclization

The compound is the right choice for syntheses, such as the formation of nitrocyclopropane, where the moderate reactivity of the C-Cl bond allows for a controlled, high-yield intramolecular cyclization under specific process conditions that might be unmanageable with more reactive bromo- or iodo- analogs.

Large-Scale Production of γ-Amino Acid Precursors

Serves as a cost-effective and stable starting material for the industrial-scale synthesis of γ-amino acid derivatives, where long-term storage stability and favorable procurement economics are critical factors for the precursor material.

XLogP3

1

Other CAS

16694-52-3

Wikipedia

1-chloranyl-3-nitro-propane

Dates

Last modified: 08-15-2023

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